molecular formula C22H21ClN2O3S B7719029 2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(4-chlorophenyl)acetamide

2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(4-chlorophenyl)acetamide

Cat. No.: B7719029
M. Wt: 428.9 g/mol
InChI Key: KDMNNXPSGOTFTI-UHFFFAOYSA-N
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Description

2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(4-chlorophenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a 4-methylphenyl group, and a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(4-chlorophenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of benzenesulfonyl chloride with 4-methylbenzylamine to form an intermediate sulfonamide. This intermediate is then reacted with 4-chlorophenylacetic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(4-chlorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or chlorophenyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(4-chlorophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a potential therapeutic agent for various diseases, particularly those involving inflammation and cancer.

    Industry: The compound is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as carbonic anhydrase IX, which plays a role in tumor growth and metastasis. By inhibiting this enzyme, the compound can disrupt the metabolic processes of cancer cells, leading to their apoptosis (programmed cell death).

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(4-chlorophenyl)acetamide apart is its unique combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to inhibit specific enzymes and its potential therapeutic applications make it a compound of significant interest in various fields of research.

Properties

IUPAC Name

2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O3S/c1-17-7-9-18(10-8-17)15-25(29(27,28)21-5-3-2-4-6-21)16-22(26)24-20-13-11-19(23)12-14-20/h2-14H,15-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDMNNXPSGOTFTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(CC(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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